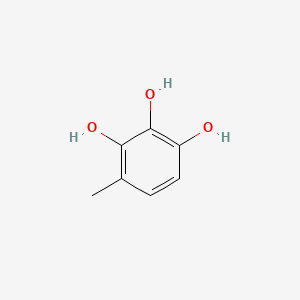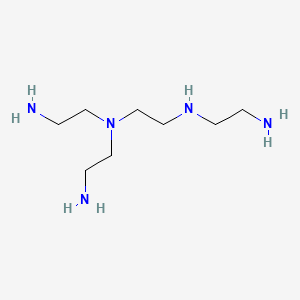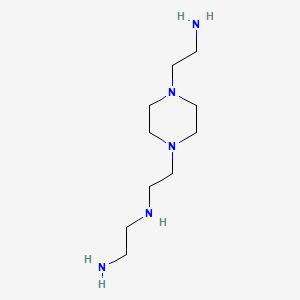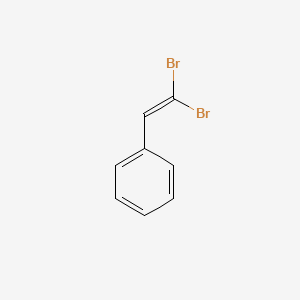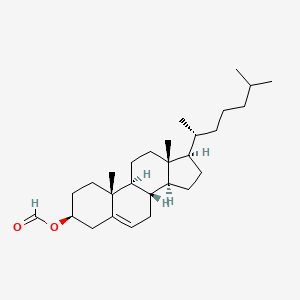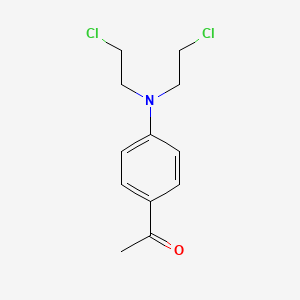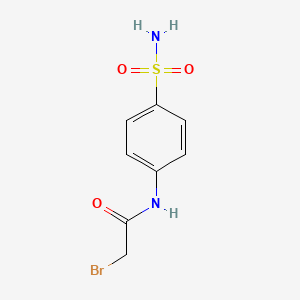
2-Bromo-n-(4-sulfamoylphenyl)acetamide
Vue d'ensemble
Description
2-Bromo-n-(4-sulfamoylphenyl)acetamide (2-BNSPA) is a small organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 276.2 g/mol and a melting point of 165-167°C. 2-BNSPA has been used in a variety of laboratory experiments, including as a reagent in organic synthesis and as an inhibitor in biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis and Reactivity in Heterocyclic Compounds
The compound 2-Bromo-n-(4-sulfamoylphenyl)acetamide serves as a key building block for synthesizing various polyfunctionalized heterocyclic compounds. It demonstrates versatility in its reactions, enabling the creation of a wide range of heterocyclic structures (Gouda, 2014).
Antimicrobial Applications
Research has shown that derivatives of 2-Bromo-n-(4-sulfamoylphenyl)acetamide exhibit antimicrobial properties. This makes them promising candidates for developing new antimicrobial agents, particularly in creating heterocyclic compounds incorporating the sulfamoyl moiety (Darwish et al., 2014).
Halogenation Studies
The compound's reactivity with halogens, such as bromine and chlorine, has been studied. These reactions lead to the formation of various halogenated derivatives, which are valuable in different chemical syntheses (Jordan & Markwell, 1978).
Microwave-Assisted Synthesis
Microwave-assisted synthesis using derivatives of 2-Bromo-n-(4-sulfamoylphenyl)acetamide has been explored. This method demonstrates an efficient way to create new compounds, which have potential applications in antimicrobial treatments (Ghazzali et al., 2012).
Synthesis of Novel Sulfonamide Derivatives
The compound has been used in synthesizing new sulfonamide derivatives with various applications, including antimicrobial activity and potential therapeutic uses (Fahim & Ismael, 2019).
Cytotoxic Activity in Cancer Research
Some novel sulfonamide derivatives of 2-Bromo-n-(4-sulfamoylphenyl)acetamide have shown promising results in cytotoxic activity against cancer cell lines, opening avenues in cancer research and therapy (Ghorab et al., 2015).
Preparation of Functionalized Sulfones
Its derivatives are used in the preparation of α,α-difluoromethylene functionalized sulfones, which have significant implications in various chemical processes (Yang & Burton, 1992).
Schiff Bases and Thiazolidinone Derivatives
Derivatives of 2-Bromo-n-(4-sulfamoylphenyl)acetamide are utilized in synthesizing Schiff bases and thiazolidinone derivatives, which have notable antimicrobial activities (Fuloria et al., 2014).
Propriétés
IUPAC Name |
2-bromo-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNKNTMOKKSWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CBr)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277044 | |
| Record name | 2-bromo-n-(4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n-(4-sulfamoylphenyl)acetamide | |
CAS RN |
5332-70-7 | |
| Record name | NSC549 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-n-(4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



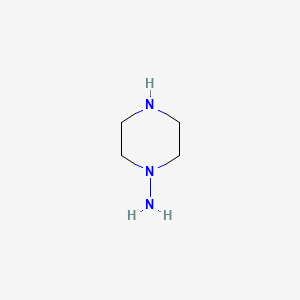
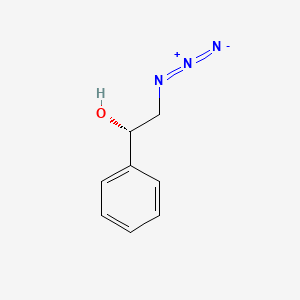
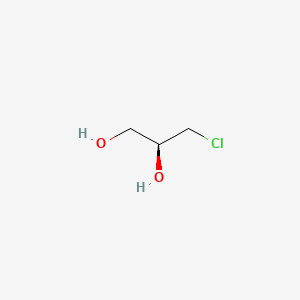
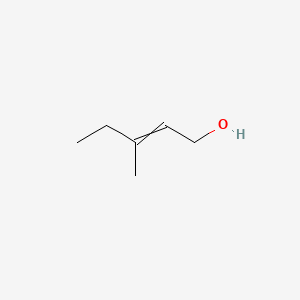
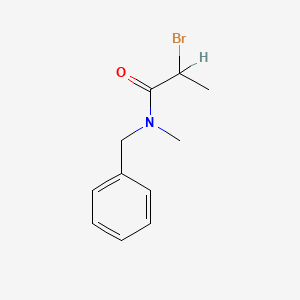
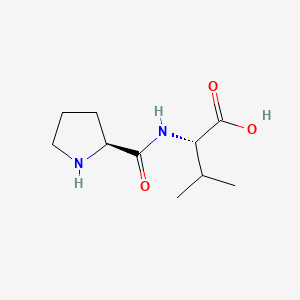
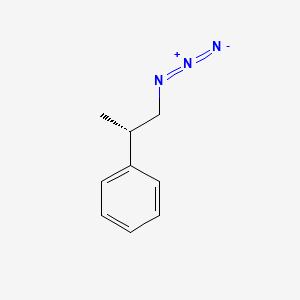
![[4-(phosphonomethyl)phenyl]methylphosphonic Acid](/img/structure/B1360328.png)
